molecular formula C9H11ClFNO B1321804 3-(4-Fluorophenoxy)azetidine hydrochloride CAS No. 63843-78-7

3-(4-Fluorophenoxy)azetidine hydrochloride

Cat. No. B1321804
CAS RN: 63843-78-7
M. Wt: 203.64 g/mol
InChI Key: WMNNQAMLIXEEAA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)azetidine hydrochloride, also known as 4-FPH, is a synthetic compound created by chemical synthesis and used in scientific research. It is a derivative of azetidine and belongs to the class of compounds known as azetidines. It is a white crystalline solid with a molecular weight of 305.8 g/mol and a melting point of 81-83°C. 4-FPH is a potent agonist of the 5-HT2A receptor and is being studied for its potential to treat psychiatric and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

3-(4-Fluorophenoxy)azetidine hydrochloride and its derivatives are extensively explored in chemical synthesis and biological evaluation. For instance, the research on paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, delves into its physicochemical properties, spectroscopic data, and pharmacological effects (Germann et al., 2013). Additionally, new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines modeled after potent antidepressants like fluoxetine are synthesized and evaluated as selective serotonin reuptake inhibitors with a potentially improved adverse reaction profile (Dorsey et al., 2004).

Synthesis and Antioxidant Activity

The synthesis and in-vitro antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives highlight the medicinal and chemical significance of these compounds. This research focuses on synthesizing these compounds, characterizing their chemical structures, and evaluating their antioxidant potentials (Nagavolu et al., 2017).

Stereoselective Synthesis and Medicinal Chemistry

Studies on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, and the synthesis of 3,3-Diarylazetidines, illustrate the use of azetidine derivatives as valuable templates in medicinal chemistry. These research works reveal the potential of these compounds in creating new pharmacologically active substances (Mollet et al., 2011), (Denis et al., 2018).

Fluorocyclization and Biological Impact

Fluorocyclization techniques have been developed to prepare 3-functionalized oxetanes and azetidines, highlighting the role of this compound in creating heterocycles with applications in biology and medicine (Zhang et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNNQAMLIXEEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613696
Record name 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63843-78-7
Record name 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(diphenylmethyl)-3-(4-fluorophenoxy)azetidine (Intermediate 123, 3.2 g, 9.6 mmol) in DCE (20 ml) was added dropwise 1-chloroethylchloroformate (1.6 ml, 1.5 eq). The mixture was stirred 10 min then heated to reflux for 6 h. More 1-chloroethylchloroformate was added (1.6 ml) and heating was continued for 3 h. The mixture was cooled to room temperature and concentrated under vacuum. The residue was dissolved in MeOH (20 mL) and left to stand overnight. The mixture was heated under reflux and stirred for 1 h, then cooled to room temperature and concentrated under vacuum. The residue was crystallised under diethyl ether; the solid was broken up with a spatula, filtered off—washing with diethyl ether—and dried under vacuum to give the title compound as a cream solid (1.78 g, 91%). Method B HPLC-MS: MH+ requires m/z=168 Found: m/z=168, Rt=0.69 min (92%). 1H NMR (250 MHZ, DMSO-d6) δ ppm 9.50 (2H, br s), 7.15 (2H, t), 6.89 (2H, dd), 5.03 (1H, m), 4.39 (2H, m), and 3.93 (2H, m).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

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